{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid
Description
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(18)19/h1-8,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFCSCZISVFDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid typically involves the reaction of 1-bromo-4-(trifluoromethoxy)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures. After the reaction, the mixture is treated with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale handling of reagents and solvents, with stringent control over reaction parameters to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), methanol, and water are commonly used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10B O3F3
- CAS Number : 501944-50-9
- Molecular Weight : 263.03 g/mol
This compound features a trifluoromethoxy group, which enhances its reactivity and biological activity, making it an attractive candidate for various applications.
Drug Development
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid has been utilized in the synthesis of several biologically active compounds:
- Lactate Dehydrogenase Inhibitors : These compounds are being investigated for their potential to inhibit cancer cell proliferation by disrupting metabolic pathways that favor tumor growth. The inhibition of lactate dehydrogenase can lead to reduced lactate production, affecting energy metabolism in cancer cells .
- Tubulin Polymerization Inhibitors : The compound has been involved in the development of small-molecule inhibitors targeting tubulin polymerization. Such inhibitors are crucial for cancer treatment as they can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Cross-Coupling Reactions
Utilized primarily in the Suzuki-Miyaura cross-coupling reaction , this compound serves as a key reagent for forming carbon-carbon bonds. This reaction is pivotal in organic synthesis for constructing complex molecules from simpler ones, particularly in the pharmaceutical industry .
Antimycobacterial Activity
A study demonstrated that derivatives of phenylboronic acids, including this compound, exhibited varying degrees of activity against Mycobacterium tuberculosis. Some derivatives showed up to an eight-fold increase in efficacy compared to parent structures, highlighting the potential of these compounds in treating tuberculosis.
In Vivo Efficacy Against Cancer
Research involving mouse models indicated that certain analogs of boronic acids significantly reduced bacterial colony-forming units (CFUs), suggesting their potential as effective treatments for infections. This underscores the importance of this compound in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural and physicochemical properties of {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid with similar compounds:
Commercial and Practical Considerations
Key Research Findings and Trends
- Structure-Activity Relationships : Substitution patterns directly influence biological activity. For instance, replacing the triazole ring in the main compound with pyrazole or imidazole reduced potency against DAGLβ .
- Acidity and Reactivity : Pyridine-containing boronic acids (pKa ~3.63) are more acidic than phenylboronic acids, enabling reactions under milder conditions .
- Emerging Analogs : Derivatives like [4-((2-hydroxyethyl)thio)phenyl]boronic acid (CAS: 2032409-51-9) introduce sulfur-based functional groups, expanding applications in thiol-mediated conjugation .
Biological Activity
{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, properties, and biological activity of this compound, supported by relevant data tables and case studies.
Molecular Structure : The compound has a complex structure characterized by a boronic acid functional group attached to a phenyl ring with a trifluoromethoxy substituent. Its molecular formula is .
Physical Properties :
- Melting Point : 245-250 °C
- Appearance : White to off-white powder
- Solubility : Soluble in polar solvents, which enhances its bioavailability in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with trifluoromethylating agents under controlled conditions. This process can be optimized for yield and purity through various synthetic pathways including Suzuki-Miyaura coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound exhibits moderate activity against various pathogens:
- Candida albicans : Demonstrated an inhibition zone of 8 mm at 100 µg concentration.
- Aspergillus niger : Moderate antifungal activity was observed.
- Bacillus cereus : The Minimum Inhibitory Concentration (MIC) was lower than that of standard antifungal agents like amphotericin B .
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 8 | 100 |
| Aspergillus niger | 5 | 100 |
| Bacillus cereus | - | <50 |
The mechanism of action is believed to involve interference with microbial cell wall synthesis, although detailed mechanistic studies are still needed.
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of key signaling pathways related to cell growth and survival .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
- Cell viability assays indicated that treatment led to decreased proliferation rates and increased markers of apoptosis.
-
Mechanistic Insights :
- Research utilizing computational models has suggested that boronic acids can interact with proteins involved in insulin signaling pathways, potentially influencing metabolic processes in cancer cells .
- The theoretical binding affinity studies indicate that this compound could serve as a lead for developing new anticancer agents targeting specific proteins involved in tumor growth.
Q & A
Q. What are the recommended synthesis and purification methods for {4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid?
Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized biphenyl precursors. For example, a two-step approach may include:
Halogenation : Introduce a halogen (e.g., bromine) at the para position of 4-(trifluoromethoxy)biphenyl.
Boronation : React the halogenated intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate .
Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>95%) should be confirmed via HPLC or NMR .
Q. How can spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoromethoxy (-OCF₃) signals (δ 4.3–4.5 ppm for adjacent protons).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid group.
- X-ray crystallography : Resolves molecular geometry, including B-O bond lengths (typically ~1.36 Å) and dihedral angles between aromatic rings .
- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced decomposition .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Inhalation/Contact : Immediate decontamination with water; consult a physician if respiratory distress occurs .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling applications?
Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf) (0.5–2 mol%).
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 80–100°C.
- Molar Ratios : 1:1.2 (boronic acid:aryl halide) to minimize homo-coupling. Monitor via TLC or GC-MS .
Note : Trifluoromethoxy groups may slow transmetalation; pre-activation with Lewis acids (e.g., MgSO₄) improves yields .
Q. What role does this compound play in single-molecule conductance studies?
The boronic acid group facilitates oxidative coupling to form conjugated molecular wires. In conductance measurements (e.g., scanning tunneling microscopy break-junction):
- Apply 100–200 mV to form Au-S bonds with thiolated linkers.
- 2D conductance histograms reveal distinct peaks (~0.01 G₀) corresponding to single-molecule junctions .
Q. How do substituents like trifluoromethoxy impact electronic properties?
Q. What strategies address solubility challenges in aqueous media?
Q. How to resolve contradictions in reported Suzuki reaction yields?
Discrepancies often arise from:
Q. Which analytical methods detect trace impurities in this compound?
- LC-MS : Identifies des-boron byproducts (e.g., biphenyl derivatives) at ppm levels.
- ICP-OES : Quantifies residual Pd (<50 ppm) from catalysis.
- Karl Fischer Titration : Measures moisture content (<0.1% w/w) .
Q. How to design boronic acid-based enzyme inhibitors using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
